N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Description

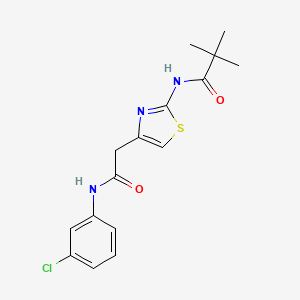

This compound features a thiazole core substituted with a pivalamide (2,2-dimethylpropanamide) group at position 2 and a 3-chlorophenylacetamide moiety at position 2.

Properties

Molecular Formula |

C16H18ClN3O2S |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C16H18ClN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-5-10(17)7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) |

InChI Key |

MYTSJPNYMIQBFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting thiourea with para-chloro phenacyl bromide in absolute methanol.

Amidation Reaction: The resulting thiazole derivative is then subjected to an amidation reaction with pivaloyl chloride to form the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo substitution reactions, especially at the chloro group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell wall biosynthesis by binding to key enzymes involved in this process . Additionally, it may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring, thiazole modifications, or terminal amide groups. Key examples include:

Key Structural Insights :

- Halogen Effects : Chlorine at the meta position (3-chlorophenyl) balances electronic and steric effects compared to ortho or para positions, which may reduce steric hindrance while maintaining electron-withdrawing benefits .

- Terminal Amide vs.

Physicochemical Properties

Comparative data for selected analogs:

Trends :

- Higher halogen content (e.g., dichlorophenyl in 13 ) correlates with increased melting points due to stronger intermolecular forces.

- Pivalamide’s tert-butyl group likely raises logP compared to urea derivatives, favoring membrane permeability .

Antimicrobial Activity

- Halogenated Derivatives : Compounds with 3-chlorophenyl or 2,4-dichlorophenyl groups exhibit potent activity against S. aureus, E. coli, and C. albicans (MIC: 13–27 µmol/L) due to electron-withdrawing effects enhancing target binding .

- Thiazole-Urea Hybrids : Piperazine-linked urea derivatives (e.g., 2b ) show moderate antifungal activity, likely due to hydrogen-bonding interactions with fungal enzymes .

Enzyme Inhibition

Target Compound’s Hypothetical Profile :

- The 3-chlorophenyl group may confer antimicrobial activity comparable to 2b (MIC ~15–30 µmol/L).

- Pivalamide’s lipophilicity could improve blood-brain barrier penetration compared to polar urea analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.